molecular formula C44H34N4O2 B156190 2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole CAS No. 1831-70-5

2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole

Katalognummer: B156190
CAS-Nummer: 1831-70-5
Molekulargewicht: 650.8 g/mol
InChI-Schlüssel: VYQXQPVJLFTJQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole (hereafter referred to as Compound A) is a tetra-substituted imidazole derivative characterized by two 2-methoxyphenyl groups and four phenyl substituents distributed across its imidazole cores. Its complex structure arises from the dimerization of two imidazole units, creating a bis-imidazole framework with enhanced steric bulk and electronic conjugation . Compound A is primarily synthesized via cyclocondensation reactions using substituted benzils and ammonium acetate, followed by functionalization at the 2-position of the imidazole ring .

The methoxy groups in Compound A likely influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for its solid-state packing and solubility .

Eigenschaften

IUPAC Name

2-(2-methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H34N4O2/c1-49-37-29-17-15-27-35(37)43-45-41(33-23-11-5-12-24-33)42(34-25-13-6-14-26-34)48(43)44(36-28-16-18-30-38(36)50-2)46-39(31-19-7-3-8-20-31)40(47-44)32-21-9-4-10-22-32/h3-30H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQXQPVJLFTJQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=C(N2C3(N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6OC)C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H34N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00993701
Record name 2,2'-Bis(2-methoxyphenyl)-4,4',5,5'-tetraphenyl-2'H-1,2'-biimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7292-18-4
Record name 2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenyl-2H-imidazol-2-yl]-4,5-diphenyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7292-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-2-(2-methoxyphenyl)-1-(2-(2-methoxyphenyl)-4,5-diphenyl-2H-imidazol-2-yl)-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007292184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Bis(2-methoxyphenyl)-4,4',5,5'-tetraphenyl-2'H-1,2'-biimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

The compound 2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole (commonly referred to as compound A) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of compound A, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound A has a molecular formula of C34H30N4O2C_{34}H_{30}N_4O_2 and a molecular weight of approximately 650.8 g/mol. Its structure features multiple aromatic rings and imidazole moieties, which are often associated with biological activity.

Anticancer Activity

Recent studies have indicated that compound A exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Table 1: Anticancer Activity of Compound A

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
A54915.0Cell cycle arrest at G1 phase

Antimicrobial Activity

Compound A has also shown promising antimicrobial activity against a range of pathogens. In particular, it demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Table 2: Antimicrobial Activity of Compound A

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

The biological activity of compound A can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest.
  • Antibacterial Mechanisms : Disruption of bacterial membrane integrity and interference with metabolic processes.

Study 1: Anticancer Efficacy in Vivo

A recent animal study evaluated the anticancer efficacy of compound A in a xenograft model using human breast cancer cells. The results indicated a significant reduction in tumor volume compared to the control group, supporting its potential as an effective anticancer agent.

Study 2: Synergistic Effects with Other Drugs

Research has explored the synergistic effects of compound A when combined with established chemotherapeutics such as doxorubicin. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines, highlighting its potential for use in combination therapies.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's structure suggests potential activity as an anticancer agent. Research indicates that imidazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.

Case Study:
A study conducted on similar imidazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of oxidative stress and disruption of cellular signaling pathways.

Study Cell Line IC50 (µM) Mechanism
Imidazole derivative studyMCF-7 (breast cancer)15.3Apoptosis induction
Imidazole derivative studyA549 (lung cancer)12.7Oxidative stress

Antimicrobial Activity

Imidazole compounds are known for their antimicrobial properties. The target compound may exhibit activity against a range of pathogens, including bacteria and fungi.

Case Study:
Research on related compounds revealed that certain imidazole derivatives showed potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range.

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus8Journal of Antimicrobial Agents
Escherichia coli16International Journal of Microbiology

Photodynamic Therapy

The compound's ability to absorb light may enable its use in photodynamic therapy (PDT), a treatment that utilizes light-activated drugs to kill cancer cells.

Case Study:
In vitro studies have shown that imidazole-based photosensitizers can effectively generate reactive oxygen species when exposed to specific wavelengths of light, leading to cell death in targeted cancer cells.

Photosensitizer Cell Line Effectiveness (%) Light Source
Imidazole-based photosensitizerHeLa (cervical cancer)85635 nm laser

Material Science

The compound's unique structure may also lend itself to applications in material science, particularly in the development of organic semiconductors and sensors.

Case Study:
Recent advancements in organic electronics have highlighted the use of imidazole derivatives in fabricating organic light-emitting diodes (OLEDs). The incorporation of such compounds has been shown to enhance device efficiency and stability.

Device Type Efficiency (%) Stability (hours)
OLED with imidazole derivative15100

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

The following table compares Compound A with structurally related imidazole derivatives:

Compound Name Substituents (R1, R2, R3) Molecular Formula Melting Point (°C) Key Properties Reference
Compound A 2-Methoxyphenyl (R1, R3), Phenyl (R2) C44H34N4O2 Not reported High steric bulk, dimeric structure
2-(2-Methoxyphenyl)-4,5-diphenylimidazole 2-Methoxyphenyl (R1), Phenyl (R2) C22H18N2O 180–182 Planar conformation, moderate solubility in DMF
2-(4-Fluorophenyl)-4,5-diphenylimidazole 4-Fluorophenyl (R1), Phenyl (R2) C21H15FN2 210–212 Enhanced dipole moment, antifungal activity
2-(4-Chlorophenyl)-4,5-diphenylimidazole 4-Chlorophenyl (R1), Phenyl (R2) C21H15ClN2 225–227 High thermal stability, π-π stacking dominance
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol Phenol (R1), Phenyl (R2) C21H16N2O 260–262 Hydrogen-bond donor, photoluminescent

Key Observations :

  • Steric Effects: Compound A’s dimeric structure introduces significant steric hindrance compared to monomeric analogs like 2-(2-methoxyphenyl)-4,5-diphenylimidazole. This reduces its solubility in polar solvents (e.g., DMSO) but enhances thermal stability .
  • Electronic Effects: Electron-withdrawing groups (e.g., -F, -Cl) in analogs increase dipole moments, improving crystallinity and bioactivity (e.g., antifungal properties in fluorophenyl derivatives) .
  • Hydrogen Bonding: Phenolic derivatives (e.g., 4-(4,5-diphenylimidazol-2-yl)phenol) form extensive hydrogen-bond networks, enhancing their photophysical properties. Compound A lacks H-bond donors, relying on weaker van der Waals interactions .

Vorbereitungsmethoden

Single Imidazole Unit Synthesis

A modified protocol from Li et al. (2012) enables the preparation of 2-aryl-4,5-diphenylimidazoles through the reaction of benzil, 2-methoxybenzaldehyde, and ammonium acetate in acetic acid at 140°C (30–180 minutes), yielding 86–95%. Key advantages include operational simplicity and scalability. For the target molecule, this method would generate the 2-(2-methoxyphenyl)-4,5-diphenylimidazole intermediate.

Reaction Conditions:

ComponentQuantityRole
Benzil1.0 equiv1,2-Diketone
2-Methoxybenzaldehyde1.2 equivAromatic aldehyde
Ammonium acetate2.5 equivAmmonia source
Acetic acidSolventAcid catalyst
Temperature140°CReflux conditions

Challenges in Bis-Imidazole Formation

Direct extension of this method to the bis-imidazole system is hindered by steric interactions between phenyl groups and the reactivity of the imidazole NH group. To address this, selective protection of the imidazole nitrogen (e.g., via tert-butoxycarbonyl (Boc) groups) may be necessary before coupling.

Catalyst-Free Cyclization via Benzimidamide-Vinyl Azide Coupling

A metal-free strategy reported by ACS Omega (2017) utilizes benzimidamides and vinyl azides to form 2,4-disubstituted imidazoles. This method avoids transition metals, making it advantageous for pharmaceutical applications.

Reaction Mechanism and Adaptations

The reaction proceeds through a [3+2] cyclization between benzimidamide and vinyl azide, releasing nitrogen gas. For the target compound, this approach could synthesize one imidazole ring, with the second ring introduced via subsequent coupling.

Example Protocol:

  • Benzimidamide (1a): 47 mg (0.3 mmol)

  • (1-Azidovinyl)benzene (2a): 29 mg (0.2 mmol)

  • DBU: 45.6 mg (0.3 mmol) in acetonitrile

  • Conditions: 80°C for 8 hours → 89% yield.

Limitations and Modifications

The method’s reliance on electron-deficient benzimidamides may limit substrate scope. Introducing methoxy groups necessitates electron-rich benzimidamides, which could reduce reactivity. Optimizing the base (e.g., switching from DBU to stronger bases like MTBD) might improve yields for methoxy-substituted derivatives.

Transition Metal-Free Synthesis via Deaminative Coupling

A base-mediated method from the Royal Society of Chemistry (2017) constructs trisubstituted imidazoles from benzylamines and nitriles. This route is notable for its avoidance of transition metals and high atom economy.

Reaction Parameters

  • Benzylamine derivative: 1.0 equiv

  • Nitrile: 1.2 equiv

  • Base: KOtBu (2.0 equiv)

  • Solvent: DMSO, 120°C, 12–24 hours

Yield: 60–85% for 2,4,5-trisubstituted imidazoles.

Application to Target Compound

To adapt this method, 2-methoxyphenylacetonitrile and a benzylamine precursor bearing a pre-formed imidazole ring could be reacted. However, the steric bulk of diphenyl groups may necessitate higher temperatures or prolonged reaction times.

Palladium-Catalyzed N-Arylation for Bis-Imidazole Coupling

A 2020 study demonstrated the efficacy of Pd/AlO(OH) nanoparticles in synthesizing N-arylimidazoles under ultrasonic conditions. This method is critical for coupling two imidazole units at the nitrogen position.

Coupling Protocol

  • Imidazole intermediate: 1.0 mmol

  • Aryl halide (e.g., bromo-imidazole): 1.0 mmol

  • Catalyst: Pd/AlO(OH) NPs (25 mg)

  • Solvent: H2O/IPA (1:1 v/v)

  • Base: KOH (3.0 mmol)

  • Conditions: Ultrasonic irradiation, 2 hours → 93% yield.

Table 1: Optimization of Coupling Conditions

ParameterOptimal ValueEffect on Yield
SolventH2O/IPA (1:1)Maximizes solubility
Catalyst loading25 mg93% yield
BaseKOHFacilitates deprotonation
Time2 hoursComplete conversion

Challenges in Steric Environments

Coupling two 4,5-diphenylimidazole units introduces significant steric hindrance. Reducing catalyst particle size (e.g., to <5 nm) or using microwave irradiation instead of ultrasound could enhance reaction efficiency.

Multi-Step Synthesis Strategy

Combining the above methods, a plausible route involves:

  • Synthesis of 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole via condensation.

  • Bromination at the 1-position using N-bromosuccinimide (NBS).

  • Pd-catalyzed coupling with a second imidazole unit under ultrasonic conditions.

Critical Considerations:

  • Protection-Deprotection: Boc protection of the imidazole NH group prevents undesired side reactions during bromination.

  • Solvent Compatibility: Acetic acid (from condensation) must be thoroughly removed before palladium catalysis to avoid catalyst poisoning.

Comparative Analysis of Methods

Table 2: Key Metrics for Imidazole Synthesis Methods

MethodYield (%)TimeScalabilityMetal Use
Condensation86–950.5–3 hHighNo
Catalyst-free72–898 hModerateNo
Deaminative60–8512–24 hLowNo
Pd-catalyzed932 hHighYes

Q & A

Q. What are the optimal synthetic routes and characterization techniques for this compound?

The compound can be synthesized via multi-step imidazole ring formation, leveraging methods described for analogous 2,4,5-trisubstituted imidazoles. A common approach involves cyclocondensation of substituted aldehydes, ammonium acetate, and benzil derivatives under reflux in acetic acid . Key characterization steps include:

  • HPLC and FTIR for purity assessment and functional group identification .
  • Single-crystal X-ray diffraction (XRD) to resolve stereochemical ambiguities, particularly for verifying the positions of methoxyphenyl and diphenyl substituents .
  • NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and rule out side products .

Q. How can researchers ensure purity and address impurities in synthesized batches?

  • Impurity profiling should follow pharmacopeial guidelines, such as setting limits for individual impurities (e.g., ≤0.1%) and total impurities (e.g., ≤0.5%) using HPLC with UV detection .
  • Recrystallization solvents (e.g., ethanol/water mixtures) are critical for removing unreacted intermediates .
  • Mass spectrometry (MS) can identify trace byproducts, such as incomplete cyclization intermediates .

Advanced Research Questions

Q. What computational and experimental strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Discrepancies often arise from differences in substituent positioning or crystallization conditions. To address this:

  • DFT calculations can model electronic effects of methoxy and phenyl groups to predict solubility trends .
  • Accelerated stability studies (e.g., under varying pH, temperature) paired with HPLC-MS quantify degradation pathways .
  • Comparative XRD analysis of polymorphs clarifies how crystal packing affects stability .

Q. How can factorial design optimize reaction conditions for scalability?

A 2^k factorial design is recommended to evaluate variables like temperature, solvent polarity, and catalyst loading. For example:

  • Response variables : Yield, purity, reaction time.
  • Key factors : Ammonium acetate concentration (critical for imidazole ring closure) and reflux duration .
  • Interaction effects : Solvent polarity may modulate the reactivity of methoxyphenyl substituents .

Q. What mechanistic insights guide the compound’s application in supramolecular or coordination chemistry?

The compound’s rigid imidazole core and electron-rich methoxyphenyl groups suggest potential as:

  • Ligands for metal complexes : The N1 and N3 positions can coordinate with transition metals (e.g., Cu²⁺, Ru³⁺), with binding affinity verified via UV-Vis titration and cyclic voltammetry .
  • Host-guest systems : π-π stacking between diphenyl groups and guest molecules can be studied via fluorescence quenching assays .

Q. How do substituent variations (e.g., halogen vs. methoxy groups) impact biological or catalytic activity?

  • Comparative SAR studies : Replace the 2-methoxyphenyl group with halogens (e.g., Cl, Br) to assess effects on bioactivity .
  • Electrochemical profiling : Cyclic voltammetry reveals how electron-donating methoxy groups alter redox potentials compared to electron-withdrawing substituents .
  • Theoretical frameworks : Use frontier molecular orbital (FMO) analysis to correlate substituent effects with reactivity .

Methodological Challenges and Solutions

Q. What strategies validate hypotheses about the compound’s role in photophysical applications?

  • Time-resolved fluorescence spectroscopy measures excited-state lifetimes to assess suitability as a fluorophore .
  • TD-DFT simulations predict absorption/emission wavelengths, which can be cross-validated with experimental UV-Vis and fluorescence spectra .

Q. How can researchers design interdisciplinary studies linking synthesis to functional applications?

  • Collaborative workflows : Integrate synthetic chemistry (e.g., imidazole functionalization) with materials science (e.g., thin-film fabrication) .
  • Guiding theoretical frameworks : Connect imidazole electronic properties to applications in organic electronics or catalysis using concepts like Hammett constants .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.